Laccaic acid B
Overview
Description
Laccaic acid B is one of the five anthraquinone derivatives found in the red shellac obtained from the insect Kerria lacca. This compound is primarily used as a natural dye and has been utilized for centuries in various applications, including textile dyeing and food coloring .
Scientific Research Applications
Laccaic acid B has a wide range of scientific research applications:
Chemistry: Used as a natural dye in various chemical processes.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations due to its natural origin and bioactivity.
Industry: Widely used in the textile industry for dyeing silk, wool, and cotton. .
Safety and Hazards
Future Directions
Research on laccaic acids, including Laccaic acid B, is ongoing. Recent studies have focused on the use of laccaic acids in dyeing natural fabrics and food, and their potential health benefits . Future research directions may include exploring new sources of laccaic acids, improving their stability, and enhancing their bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of laccaic acid B involves the extraction of lac dye from the resin secreted by Kerria lacca. The process typically includes grinding and washing the raw lac to remove impurities, followed by drying and hot filtration to obtain the pure resin .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The resin is processed into various value-added forms depending on the industrial application. The dye is extracted using solvents and purified through techniques such as precipitation and solvent extraction .
Chemical Reactions Analysis
Types of Reactions: Laccaic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and carboxylic acid groups in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride can reduce the compound.
Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like acyl chlorides or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Mechanism of Action
The mechanism of action of laccaic acid B involves its interaction with cellular components. The compound can bind to proteins and nucleic acids, affecting their function. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .
Comparison with Similar Compounds
- Carminic acid
- Kermesic acid
- Laccaic acid A, C, D, and E
Laccaic acid B stands out due to its unique combination of functional groups, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O12/c25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29/h1-2,5-6,25-27,30-32H,3-4H2,(H,33,34)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLPXKYBBOURAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169319 | |
Record name | Laccaic acid B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-00-2 | |
Record name | Laccaic acid B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17249-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laccaic acid B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laccaic acid B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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